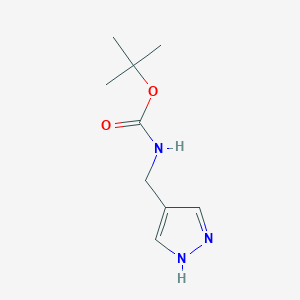

4-(Boc-aminomethyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

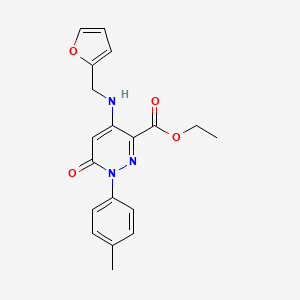

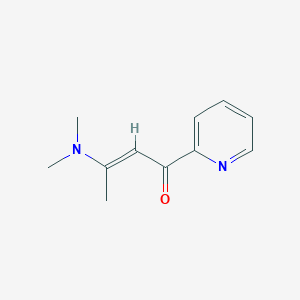

4-(Boc-aminomethyl)pyrazole is a chemical compound with the CAS Number: 1107620-72-3 . It is used in various fields of research and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The synthesis of this compound involves the use of 1H-pyrazol-4-ylmethylamine and Di-tert-butyl dicarbonate . Protodeboronation of pinacol boronic esters has also been reported in the synthesis of similar compounds .Molecular Structure Analysis

The molecular formula of this compound is C9H15N3O2 . The InChI Code is 1S/C9H15N3O2/c1-9(2,3)14-8(13)10-4-7-5-11-12-6-7/h4-5,7H,10H2,1-3H3, (H,11,12) .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, are known for their diverse functionality and stereochemical complexity . They are valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

This compound is a solid substance . Its predicted boiling point is 382.9±25.0 °C, and its predicted density is 1.145±0.06 g/cm3 . The pKa is predicted to be 11.98±0.46 .Aplicaciones Científicas De Investigación

Structure-based Drug Design

Researchers have explored the structure-based design, synthesis, and biological evaluation of novel inhibitors bearing a pyrazole moiety for potential therapeutic applications. For instance, a series of inhibitors designed with a pyrazole or thiazole moiety as the P3 ligand demonstrated β-secretase inhibitory potency, highlighting the significance of pyrazole derivatives in developing treatments for diseases like Alzheimer's (Ghosh et al., 2015).

Antimicrobial and Antituberculosis Activity

The synthesis and biological evaluation of 5-amino functionalized pyrazole libraries have shown moderate activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, and Mycobacterium tuberculosis, including MDR strains. This suggests the potential of pyrazole-based compounds in developing new antibacterial delivery systems (Brullo et al., 2022).

Green Synthetic Approaches

A study highlighted the use of a green catalyst for the protection of secondary amine in substituted pyrazole derivatives, facilitating the synthesis of anticancer compounds. This approach emphasizes the environmental benefits and efficiency of using green chemistry principles in compound synthesis (No authors listed, 2020).

Peptide Synthesis

The efficiency of pyrazole derivatives in peptide synthesis has been demonstrated, where the reaction of primary amines with pyrazole results in rapid and efficient guanidinylation, suitable for BOC solid phase peptide synthesis. This process facilitates the incorporation of orthogonally protected side chain amines into peptides, showcasing the versatility of pyrazole derivatives in synthesizing complex peptides (Zhang & Kennan, 2001).

Corrosion Inhibition

Pyrazole derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic solutions. Studies demonstrate that these compounds exhibit high inhibition efficiency, making them valuable in protecting industrial materials against corrosion (Yadav et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it may participate in the transmetalation process . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds , which is a fundamental process in organic chemistry.

Action Environment

The action of 4-(Boc-aminomethyl)pyrazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, requires specific reaction conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored in a dry environment at 2-8°C .

Propiedades

IUPAC Name |

tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-4-7-5-11-12-6-7/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQGFZVUMTRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107620-72-3 |

Source

|

| Record name | 4-(Boc-aminomethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)

![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2972885.png)

![2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2972888.png)